

Unraveling the Stereochemical Intricacies of Massoniresinol: A Technical Guide

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Compound of Interest		
Compound Name:	Massoniresinol	
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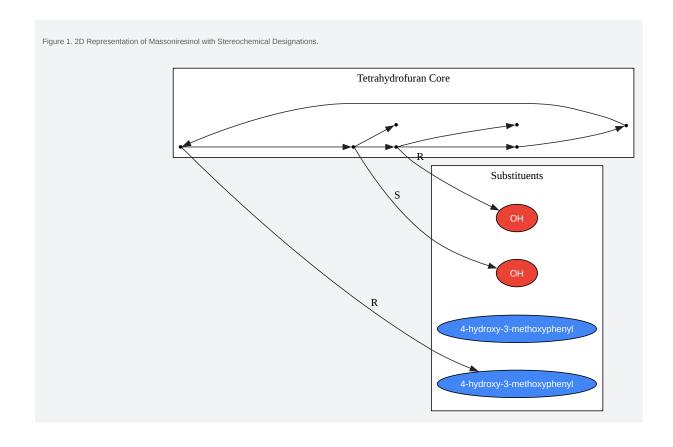
Massoniresinol, a naturally occurring lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. A thorough understanding of its three-dimensional atomic arrangement, or stereochemistry, is paramount for elucidating its biological activity and for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the stereochemistry of **Massoniresinol**, detailing its absolute configuration and the experimental methodologies employed for its determination.

The Core Structure and Absolute Configuration

Massoniresinol is a tetrahydrofuran lignan characterized by a complex stereochemical architecture. The systematic IUPAC name for the naturally occurring enantiomer is (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-(hydroxymethyl)oxolane-3,4-diol. This nomenclature precisely defines the absolute configuration at the three chiral centers within the tetrahydrofuran ring, which is crucial for its specific interactions with biological targets.

The structural formula of **Massoniresinol** is presented below:





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Caption: Figure 1. 2D Representation of **Massoniresinol** with Stereochemical Designations.

Experimental Determination of Stereochemistry

The definitive assignment of the (2R,3S,4R) configuration for **Massoniresinol** is the result of rigorous analysis using a combination of spectroscopic and chiroptical techniques. While a dedicated publication detailing the complete stereochemical elucidation of **Massoniresinol** through multiple methods was not found, the isolation and structural identification of (-)-**Massoniresinol** from Illicium burmanicum has been reported, with its structure confirmed by spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules. For tetrahydrofuran lignans like **Massoniresinol**, the coupling constants (J-values) between protons on the tetrahydrofuran ring are particularly informative.

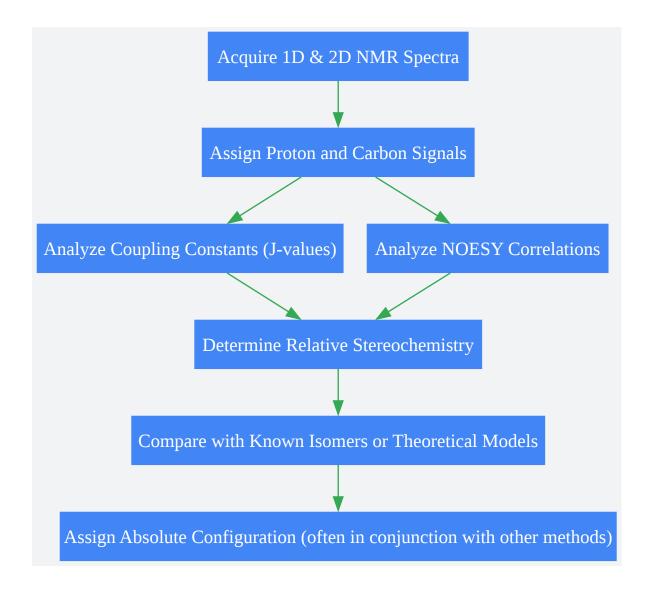
Experimental Protocol: 1D and 2D NMR Spectroscopy

A detailed experimental protocol for acquiring NMR data for a compound like **Massoniresinol** would typically involve the following steps:

- Sample Preparation: Dissolve a pure sample of **Massoniresinol** (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
- 1D NMR Acquisition:
 - Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. Key regions of interest would be the signals corresponding to the protons on the tetrahydrofuran ring and the benzylic protons.
 - Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assigning quaternary
 carbons and confirming the overall structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For Massoniresinol, NOE correlations between protons on the tetrahydrofuran ring would provide critical information about their relative stereochemistry (cis or trans).

Data Interpretation Workflow for Stereochemical Assignment:





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Caption: Figure 2. NMR Data Interpretation Workflow for Stereochemical Assignment.

Quantitative NMR Data for (-)-Massoniresinol

While the full spectral data from the isolation study of (-)-Massoniresinol from Illicium burmanicum is not readily available in the public domain, a comprehensive analysis would yield the following types of quantitative data, which would be compiled into tables for clear comparison with other stereoisomers.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	NOE Correlations
H-2	Value	e.g., d	Value	e.g., H-3, Ar- protons
H-3	Value	e.g., dd	Values	e.g., H-2, H-4, CH ₂ OH
H-4	Value	e.g., m	Values	e.g., H-3, H-5, CH ₂ -Ar'

Table 1: Hypothetical ¹H NMR Data for (-)-Massoniresinol

Carbon	Chemical Shift (δ, ppm)
C-2	Value
C-3	Value
C-4	Value

Table 2: Hypothetical ¹³C NMR Data for (-)-Massoniresinol

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[2][3][4][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization: The primary and often most challenging step is to grow a single crystal of
 Massoniresinol of suitable size and quality. This is typically achieved by slow evaporation of
 a solvent, vapor diffusion, or cooling of a saturated solution.



- Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit
 cell dimensions and space group. The positions of the atoms in the crystal lattice are
 determined using computational methods, and the structural model is refined to fit the
 experimental data. The absolute configuration can be determined using anomalous
 dispersion effects, especially if a heavy atom is present or by using specific crystallographic
 parameters (e.g., the Flack parameter).

Although no published crystal structure for **Massoniresinol** was found, this technique would provide definitive proof of the (2R,3S,4R) configuration.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is a powerful tool for determining absolute configuration.

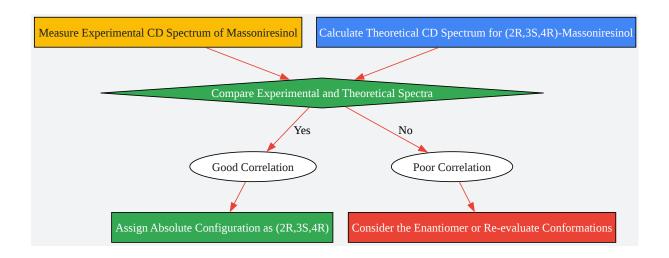
[7]

Experimental Protocol: Circular Dichroism Spectroscopy

- Sample Preparation: A solution of **Massoniresinol** of known concentration is prepared in a suitable transparent solvent.
- Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region where the chromophores of the molecule absorb.
- Data Analysis: The experimental CD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., 2R,3S,4R). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Logical Relationship for CD-based Stereochemical Assignment:





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